1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution, while the pyridine group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure. These properties can be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
- This compound has been successfully employed as a catalyst in asymmetric hydrogenation reactions. Specifically, it facilitates the conversion of prochiral substituted benzo[b]thiophene 1,1-dioxides into chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess). Notably, it works well even with challenging substrates, such as those containing sterically hindered groups or alkyl substituents .
- Derivatives of this compound have been synthesized and evaluated for their biological activities. Specifically, two series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were studied. These derivatives exhibited inhibitory effects on B-Raf (a protein kinase involved in cell signaling pathways) and demonstrated anti-proliferation activity .
- Although not extensively studied, some related compounds (such as silybin A) exhibit antioxidant properties. It’s possible that this compound may share similar characteristics, but further research is needed to confirm its antioxidant potential .
Asymmetric Hydrogenation Catalyst
B-Raf Inhibition and Anti-Proliferation Activity
Antioxidant Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)12-24-13-15(5-8-20(24)25)21(26)23-16-6-7-18-19(11-16)28-10-9-27-18/h1-8,11,13H,9-10,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWAVNGQASLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide |
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